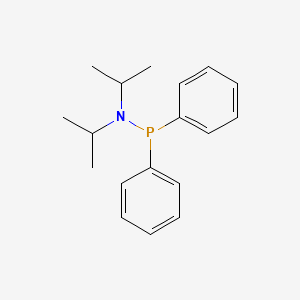![molecular formula C9H14F3N3 B11740370 {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine](/img/structure/B11740370.png)
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrazole ring, which imparts unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine typically involves the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets effectively. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-methyl-5-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of {[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}(propyl)amine.
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A structural isomer with different chemical properties.
1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl}methyl}(ethyl)amine: A similar compound with an ethyl group instead of a propyl group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C9H14F3N3 |
|---|---|
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H14F3N3/c1-3-4-13-5-7-6-14-15(2)8(7)9(10,11)12/h6,13H,3-5H2,1-2H3 |
InChI-Schlüssel |
UOOKAYYLUGLUHI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=C(N(N=C1)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3,5-difluorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740297.png)

![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740311.png)
![1-cyclopentyl-N-[(5-fluorothiophen-2-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11740324.png)
![[(2,3-difluorophenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11740345.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740353.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740356.png)
![benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740361.png)
![1-[(4-Chloro-1H-pyrazol-1-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11740362.png)
![1-(2,2-difluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11740369.png)

![N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-ethyl-4-methyl-1H-pyrazol-3-amine](/img/structure/B11740387.png)

